molecular formula C9H8N2OS2 B2711295 1-(Prop-2-ynyl)-3-(2-thiophenecarbonyl)thiourea CAS No. 1023415-36-2

1-(Prop-2-ynyl)-3-(2-thiophenecarbonyl)thiourea

Cat. No.: B2711295
CAS No.: 1023415-36-2
M. Wt: 224.3
InChI Key: DJTIYHULHVHSIX-UHFFFAOYSA-N
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Description

1-(Prop-2-ynyl)-3-(2-thiophenecarbonyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, features a prop-2-ynyl group and a thiophenecarbonyl group attached to the thiourea core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-ynyl)-3-(2-thiophenecarbonyl)thiourea typically involves the reaction of prop-2-ynylamine with 2-thiophenecarbonyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under mild conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The crude product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-ynyl)-3-(2-thiophenecarbonyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or thiols.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halides or other electrophiles, resulting in the formation of substituted thioureas.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, aryl halides, polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Substituted thioureas.

Scientific Research Applications

1-(Prop-2-ynyl)-3-(2-thiophenecarbonyl)thiourea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Research: The compound is used as a probe to study the interaction of thioureas with biological macromolecules such as proteins and nucleic acids.

    Material Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Agriculture: The compound is investigated for its potential as a pesticide or herbicide due to its ability to interfere with the metabolic pathways of pests and weeds.

Mechanism of Action

The mechanism of action of 1-(Prop-2-ynyl)-3-(2-thiophenecarbonyl)thiourea involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as proteases and kinases by binding to their active sites, thereby blocking their activity.

    DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.

    Signal Transduction Pathways: The compound can modulate signal transduction pathways involved in cell growth and apoptosis, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    1-(Prop-2-ynyl)-3-(2-furancarbonyl)thiourea: Similar structure but with a furan ring instead of a thiophene ring.

    1-(Prop-2-ynyl)-3-(2-pyridinecarbonyl)thiourea: Similar structure but with a pyridine ring instead of a thiophene ring.

    1-(Prop-2-ynyl)-3-(2-benzoyl)thiourea: Similar structure but with a benzoyl group instead of a thiophenecarbonyl group.

Uniqueness

1-(Prop-2-ynyl)-3-(2-thiophenecarbonyl)thiourea is unique due to the presence of the thiophenecarbonyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N-(prop-2-ynylcarbamothioyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c1-2-5-10-9(13)11-8(12)7-4-3-6-14-7/h1,3-4,6H,5H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTIYHULHVHSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=S)NC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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